molecular formula C10H6ClF3O2 B3415597 4-Chloro-3-(trifluoromethyl)cinnamic acid CAS No. 257872-87-0

4-Chloro-3-(trifluoromethyl)cinnamic acid

Cat. No. B3415597
CAS RN: 257872-87-0
M. Wt: 250.60 g/mol
InChI Key: LFYBNFKZUWTBMM-DUXPYHPUSA-N
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Description

4-Chloro-3-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C10H6ClF3O2 and a molecular weight of 250.6 . It is also known by its IUPAC name (2E)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-propenoic acid .


Synthesis Analysis

The synthesis of similar compounds involves the use of aldehyde and malonic acid, followed by a catalytic amount of piperidine . The reaction mass is slowly heated to 110°C and maintained for 10-12 hours .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-(trifluoromethyl)cinnamic acid is 1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ . This indicates the presence of a chloro group at the 4th position and a trifluoromethyl group at the 3rd position on the phenyl ring of the cinnamic acid molecule .


Physical And Chemical Properties Analysis

4-Chloro-3-(trifluoromethyl)cinnamic acid is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Cinacalcet

4-Chloro-3-(trifluoromethyl)cinnamic acid has been used in the synthesis of cinacalcet . Cinacalcet is a drug used to treat secondary hyperparathyroidism in patients undergoing dialysis for chronic kidney disease.

Material Science Research

This compound is often used in material science research . The specific applications in this field can vary widely, but it’s often used in the development and testing of new materials.

Chemical Synthesis

4-Chloro-3-(trifluoromethyl)cinnamic acid is used in various chemical synthesis processes . Its unique chemical structure makes it useful in the creation of a wide range of other compounds.

Chromatography

This compound is used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a stationary phase component or as a mobile phase modifier.

Analytical Research

4-Chloro-3-(trifluoromethyl)cinnamic acid is used in various forms of analytical research . This can include anything from testing the purity of other compounds to serving as a reference standard in analytical chemistry experiments.

Antiplasmodial Properties

While not directly related to 4-Chloro-3-(trifluoromethyl)cinnamic acid, it’s worth noting that cinnamic acid derivatives (CADs) have reported antiplasmodial properties . This suggests potential for further research into the antimalarial applications of 4-Chloro-3-(trifluoromethyl)cinnamic acid and related compounds.

Safety and Hazards

The safety data sheet for a similar compound, trans-Cinnamic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBNFKZUWTBMM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)cinnamic acid

CAS RN

257872-87-0
Record name 257872-87-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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